Product packaging for Enalkiren(Cat. No.:CAS No. 113082-98-7)

Enalkiren

Cat. No.: B1671266
CAS No.: 113082-98-7
M. Wt: 656.9 g/mol
InChI Key: KQXVERRYBYGQJZ-WRPDIKACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enalkiren (CAS 113082-98-7) is a potent, dipeptide renin inhibitor designed to mimic the transition state of the human renin substrate, angiotensinogen . Its primary mechanism of action is the specific inhibition of the enzyme renin, which is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking this first step, this compound effectively suppresses the entire RAAS cascade, leading to a decrease in the formation of both angiotensin I and angiotensin II, and resulting in a reduction of blood pressure . Clinical studies have demonstrated that intravenous administration of this compound produces significant, dose-related decreases in systolic and diastolic blood pressure in hypertensive patients, with effects that are prolonged despite a relatively short plasma half-life . As a first-generation renin inhibitor, this compound is a historically significant research tool for studying the role of the RAAS in cardiovascular physiology and the pathophysiology of hypertension . It is important to note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H56N6O6 B1671266 Enalkiren CAS No. 113082-98-7

Properties

IUPAC Name

3-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXVERRYBYGQJZ-WRPDIKACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150282
Record name Enalkiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113082-98-7
Record name Enalkiren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113082-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalkiren [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalkiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalkiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENALKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7YZ42Z47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Renin Inhibition by Enalkiren

Molecular Mechanism of Action

Enalkiren's inhibitory efficacy stems from its precise interaction with the active site of renin, effectively disrupting the enzyme's natural catalytic function.

Mimicry of the Angiotensinogen (B3276523) Transition State

A fundamental aspect of this compound's mechanism is its ability to mimic the transition state of human angiotensinogen, the natural substrate for renin. This structural resemblance allows this compound to bind tightly to the renin active site, thereby preventing the cleavage of angiotensinogen and the subsequent formation of angiotensin I. citeab.comlabshare.cnebi.ac.ukciteab.comwikipedia.org This transition state mimicry is a common strategy employed by potent enzyme inhibitors to achieve high affinity binding.

Specificity for Human Renin

This compound exhibits a remarkable degree of selectivity for human renin. Studies have shown that diol-containing inhibitors, a class to which this compound belongs, are highly selective for human renin over other related aspartic peptidases, such as cathepsin D, pepsin, and gastricsin. fishersci.se This specificity is critical for minimizing off-target effects and enhancing the therapeutic window of renin inhibitors.

Elucidation of Renin-Enalkiren Binding Dynamics

Detailed investigations into the binding dynamics between renin and this compound have leveraged advanced computational methodologies, providing atomic-level insights into their interaction.

Computational Approaches to Binding Mechanism Analysis

Computational chemistry techniques have been instrumental in unraveling the complex binding mechanisms of renin inhibitors, including this compound. These approaches offer a powerful means to predict and analyze molecular interactions that are difficult to observe experimentally. fishersci.seebi.ac.uknih.govebi.ac.uknih.govuni.lu

Ab initio methods, such as the effective fragment potential (EFP) and variational perturbation theory, coupled with energy decomposition analysis (EDA) and atoms-in-molecules (AIM) approaches, have been employed to investigate the binding mechanism in renin complexes involving this compound, remikiren (B162721), and zankiren (B1683623). fishersci.seebi.ac.uknih.govebi.ac.uknih.govuni.lu These studies revealed that only minor conformational changes are induced in the renin enzyme upon drug binding. A significant finding is that these drugs, including this compound, form an extensive network of hydrogen bonds with renin. Furthermore, ligand binding in these complexes is primarily driven by favorable van der Waals interactions and the nonpolar contribution to solvation. fishersci.seebi.ac.uknih.govebi.ac.uknih.gov

Molecular docking and molecular dynamics (MD) simulations, often combined with methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), have been widely utilized to predict binding modes and analyze the dynamic behavior of this compound within the renin active site. fishersci.seebi.ac.uknih.govebi.ac.uknih.govuni.lu These computational protocols have demonstrated high accuracy, with binding free energy calculations for this compound and similar drug complexes reported to be within 3 kcal/mol of experimental values, thus validating the theoretical predictions. fishersci.seebi.ac.uknih.govebi.ac.uknih.gov

The computational studies provide detailed insights into the energetic contributions to binding, highlighting the importance of specific interaction types.

Table 1: Key Findings from Computational Binding Mechanism Analyses of Renin-Enalkiren Complexes

Computational MethodKey Findings Regarding this compound BindingValidation/Significance
Ab initio Methods (EFP, VPT, EDA, AIM)- Minor conformational changes in renin upon binding. - Formation of extensive hydrogen bond networks. - Ligand binding primarily driven by favorable van der Waals interactions. - Significant nonpolar solvation contributions.Provides detailed energetic and structural insights into molecular interactions. fishersci.seebi.ac.uknih.govebi.ac.uknih.gov
Molecular Docking & Dynamics Simulations (e.g., MM-PBSA)- Prediction of stable binding modes within the renin active site. - Binding free energy calculations within 3 kcal/mol of experimental values.Validates computational protocols; predicts dynamic behavior and affinity. fishersci.seebi.ac.uknih.govebi.ac.uknih.gov
MM-PBSA Method in Binding Free Energy Calculations

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely utilized computational technique for estimating the binding free energies of ligands to proteins. In the context of this compound's interaction with renin, MM-PBSA has been employed as part of a multi-faceted computational protocol, which also includes ab initio methods, docking, and molecular dynamics simulations wikipedia.org. This approach allows for a detailed analysis of the energetic contributions governing the this compound-renin complex formation.

Crucially, binding free energy calculations performed using the MM-PBSA method for drug complexes involving this compound, remikiren, and zankiren have demonstrated a high degree of accuracy, with predicted values typically falling within 3 kcal/mol of experimental observations. This close correlation validates the robustness of the computational methodologies applied in these mechanistic investigations wikipedia.org.

Table 1: Accuracy of MM-PBSA Binding Free Energy Calculations for Renin Inhibitors

Computational MethodInhibitors StudiedAccuracy Relative to Experimental ValuesReference
MM-PBSAThis compound, Remikiren, ZankirenWithin 3 kcal/mol wikipedia.org

Key Intermolecular Interactions

The effective inhibition of renin by this compound is predicated on specific and favorable intermolecular interactions within the active site of the enzyme. These interactions are critical for stabilizing the this compound-renin complex and preventing the conversion of angiotensinogen to angiotensin I.

Hydrogen Bonding Network with Renin

A significant component of this compound's binding to renin involves the formation of an extensive network of hydrogen bonds wikipedia.org. These hydrogen bonds play a pivotal role in anchoring this compound within the active site cleft of renin, contributing substantially to the specificity and affinity of the interaction. General investigations into renin inhibitors suggest that carbonyl residues at the P1 and P3-sites of the inhibitor are often involved in forming hydrogen bonds with the active site of renin.

Conformational Changes Induced in Renin upon Binding

Upon binding of this compound, minor conformational changes are induced in the renin enzyme wikipedia.org. While these changes are generally described as subtle for the active enzyme, studies have indicated that renin inhibitors can induce more pronounced conformational changes in prorenin, the enzymatically inactive precursor of renin. This conformational alteration in prorenin can expose its active site, a phenomenon detectable by specific monoclonal antibodies. The binding of prorenin to the (pro)renin receptor can also lead to nonproteolytic activation through conformational changes that expose the active site.

Preclinical Research and in Vivo Efficacy of Enalkiren

In Vitro Characterization of Renin Inhibition Potency

Enalkiren's ability to inhibit renin, the enzyme responsible for converting angiotensinogen (B3276523) to angiotensin I, has been quantified using in vitro assays. These studies are crucial for determining the compound's intrinsic inhibitory activity. The potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce renin activity by 50%.

Research has shown that this compound is a potent inhibitor of human renin, although its reported IC50 value varies slightly across different studies. One analysis reports an IC50 for this compound (A-64662) of 14 nmol/L nih.govsysrevpharm.org. This positions it as a significant, though comparatively less potent, inhibitor when evaluated against next-generation compounds like remikiren (B162721) and zankiren (B1683623) nih.gov.

CompoundIC50 (nmol/L)
This compound14.0
Remikiren0.8
Zankiren1.1
Aliskiren0.6

It is noteworthy that the in vitro potency of renin inhibitors can differ when tested in purified renin assays versus plasma, which may be attributed to factors like plasma protein binding ahajournals.org.

Animal Models for Evaluation of Renin Inhibition

Due to the high species specificity of renin, primate models are essential for the preclinical evaluation of renin inhibitors like this compound. These models provide a physiological environment that closely mimics human RAAS function.

To enhance the dependence of blood pressure on the RAAS, studies in primate models are often conducted after inducing a state of sodium depletion. This amplifies the effects of renin inhibition, making it easier to observe and quantify the hemodynamic consequences.

Sodium-depleted normotensive squirrel monkeys have been utilized to compare the efficacy of different renin inhibitors. In a comparative study, this compound was evaluated alongside remikiren and CGP 38560A ahajournals.org. While all three inhibitors demonstrated potent renin inhibition, their effects on arterial pressure varied significantly ahajournals.org. The research found that remikiren was markedly more effective at reducing arterial pressure in this specific monkey model than this compound ahajournals.org.

The efficacy of this compound (A-64662) was also investigated in sodium-depleted cynomolgus monkeys. In one study, a continuous intravenous infusion of this compound was administered for seven days researchgate.net. This long-term administration resulted in a sustained hypotensive effect, demonstrating the compound's ability to effectively lower blood pressure in a primate model when continuous exposure is maintained researchgate.net.

A primary measure of a renin inhibitor's effectiveness in vivo is its ability to suppress plasma renin activity (PRA) and consequently reduce the levels of angiotensin II, the principal effector peptide of the RAAS.

In studies involving sodium-depleted cynomolgus monkeys, a continuous infusion of this compound led to a profound and sustained inhibition of PRA. Baseline PRA was markedly suppressed from 57.7 ± 11.1 ng angiotensin I (Ang I)/ml/hr to 1.3 ± 0.6 ng Ang I/ml/hr after the first day of administration researchgate.net. This suppression was maintained throughout the seven-day infusion period researchgate.net. This marked reduction in PRA was associated with a significant decrease in plasma angiotensin II levels researchgate.net.

ParameterControl (Baseline)Day 1 of this compound InfusionDay 2-7 of this compound Infusion
Plasma Renin Activity (ng Ang I/ml/hr)57.7 ± 11.11.3 ± 0.60.6 ± 0.4 to 1.9 ± 1.0

Interestingly, in comparative studies in squirrel monkeys, the observed differences in blood pressure reduction between this compound and remikiren could not be explained by their effects on plasma angiotensin II. Both inhibitors were capable of reducing immunoreactive angiotensin II to similarly low levels, suggesting that plasma RAAS suppression alone did not account for the full hemodynamic response ahajournals.org.

The ultimate goal of a renin inhibitor is to lower blood pressure in hypertensive states. Preclinical models are used to assess this hemodynamic response.

In sodium-depleted cynomolgus monkeys, the continuous administration of this compound produced a significant and sustained reduction in mean arterial pressure. The mean arterial pressure was lowered from a baseline of 89 ± 3 mmHg to 75 ± 4 mmHg after the first day of infusion researchgate.net. This hypotensive effect was maintained for the duration of the seven-day treatment period, with blood pressure returning to pre-infusion levels within one day of stopping the administration researchgate.net.

Animal ModelTreatmentBaseline MAP (mmHg)Post-Treatment MAP (mmHg)Change in MAP (mmHg)
Sodium-Depleted Cynomolgus MonkeyThis compound (continuous infusion)89 ± 375 ± 4 (Day 1)-14
Sodium-Depleted Squirrel MonkeyThis compound (1 mg/kg IV)---10 ± 2
Sodium-Depleted Squirrel MonkeyRemikiren (1 mg/kg IV)---33 ± 3

In comparative studies using sodium-depleted squirrel monkeys, this compound was found to be less effective at lowering blood pressure than remikiren. An intravenous administration of 1 mg/kg of this compound decreased arterial pressure by 10 ± 2 mm Hg, whereas the same dose of remikiren resulted in a more substantial decrease of 33 ± 3 mm Hg ahajournals.org. This suggests that while this compound is effective, its hemodynamic impact in certain preclinical models may be less pronounced than other compounds in its class ahajournals.org.

Comparative Efficacy with Other Renin Inhibitors in Primate Models

Preclinical evaluation of this compound in primate models has provided crucial insights into its efficacy, particularly in comparison to other renin inhibitors. Studies conducted in sodium-depleted normotensive squirrel monkeys have been instrumental in delineating the comparative antihypertensive effects of different renin inhibitors.

One significant study compared the effects of three potent renin inhibitors: this compound, remikiren, and CGP 38560A. nih.govahajournals.orgahajournals.org In this primate model, where arterial pressure was monitored using a telemetry system, both oral and intravenous administration routes were used to assess the maximal effective doses of these compounds. nih.govahajournals.orgahajournals.org

The results demonstrated that remikiren was markedly more effective in reducing arterial pressure than either this compound or CGP 38560A. nih.govahajournals.orgahajournals.org The superior efficacy of remikiren was observed after both oral and intravenous administration. For instance, after an oral dose of 10 mg/kg, remikiren decreased mean arterial pressure by 35±1 mm Hg, whereas this compound and CGP 38560A induced reductions of only 11±2 mm Hg and 14±2 mm Hg, respectively. ahajournals.org A similar pattern was observed with intravenous administration. ahajournals.org

Interestingly, the observed differences in blood pressure reduction could not be attributed to the in vitro potency of the drugs or their immediate biochemical effects on the plasma components of the renin-angiotensin system. nih.govahajournals.orgahajournals.org All three inhibitors were capable of reducing immunoreactive angiotensin II to similarly low levels, indicating effective renin inhibition in the plasma. nih.govahajournals.orgahajournals.org

To further validate these findings, additional experiments were conducted where remikiren was administered after an initial dose of either this compound or CGP 38560A in the same animals. nih.govahajournals.org These crossover experiments confirmed that this compound and CGP 38560A were unable to achieve the same extent of arterial pressure reduction as remikiren. ahajournals.org

One proposed explanation for the superior efficacy of remikiren in this primate model is its potential ability to inhibit renin in a functionally significant extraplasmatic compartment, a characteristic that this compound and CGP 38560A may not share to the same degree. nih.govahajournals.org

The study also included a comparison with the angiotensin-converting enzyme (ACE) inhibitor cilazapril (B1669026). The findings indicated that remikiren's efficacy in lowering arterial pressure was comparable to that of cilazapril in this specific primate model. nih.govahajournals.org

The table below summarizes the comparative effects of this compound and other renin inhibitors on mean arterial pressure in conscious, sodium-depleted squirrel monkeys.

CompoundRoute of AdministrationChange in Mean Arterial Pressure (mm Hg)
This compoundOral (10 mg/kg)-11 ± 2
This compoundIntravenous (1 mg/kg)-10 ± 2
RemikirenOral (10 mg/kg)-35 ± 1
RemikirenIntravenous (1 mg/kg)-33 ± 3
CGP 38560AOral (10 mg/kg)-14 ± 2
CGP 38560AIntravenous (1 mg/kg)-17 ± 3

The following table details the in vitro potency of these renin inhibitors against purified human renin and their potency in human and squirrel monkey plasma.

CompoundIC50 Purified Human Renin (nmol/L)IC50 Human Plasma (nmol/L)IC50 Squirrel Monkey Plasma (nmol/L)
This compound1420Not Specified
Remikiren0.87Not Specified
CGP 38560A0.735Not Specified

Clinical Pharmacological Studies of Enalkiren

Effects on the Renin-Angiotensin System in Human Subjects

Dose-Related Suppression of Plasma Renin Activity (PRA) and Angiotensin II

Enalkiren administered intravenously has been shown to produce a dose-related suppression of both plasma renin activity (PRA) and circulating angiotensin II levels in human subjects mims.comnih.govguidetopharmacology.org. The inhibitory effect on PRA is observed to be maximal within five minutes following drug administration and can persist for up to 90 minutes after doses of 0.03 mg/kg and 0.1 mg/kg nih.govguidetopharmacology.org. A strong correlation has been identified between the levels of plasma renin activity and plasma angiotensin II (r=0.81, n=28, p<0.001), indicating that this compound's inhibition of renin directly translates to reduced angiotensin II generation nih.govguidetopharmacology.org.

Specific reductions in plasma angiotensin II levels have been documented. For instance, a dose of 0.01 mg/kg this compound decreased plasma angiotensin II from a mean of 6.71 ± 1.69 femtomole/ml to 3.81 ± 1.23 femtomole/ml (p<0.05). A higher dose of 0.1 mg/kg resulted in a more pronounced reduction, lowering plasma angiotensin II from 5.0 ± 1.04 fmol/ml to 0.62 ± 0.15 fmol/ml (p<0.001) nih.gov.

In studies involving hypertensive patients, PRA was promptly suppressed across all groups receiving this compound. Notably, a prolonged duration of PRA suppression, lasting 24 hours or more, was observed after the administration of 1.2 mg/kg this compound uni.lu.

Table 1: Dose-Related Suppression of Plasma Angiotensin II by this compound

This compound Dose (mg/kg)Baseline Plasma Angiotensin II (fmol/ml, Mean ± SEM)Post-Dose Plasma Angiotensin II (fmol/ml, Mean ± SEM)p-value
0.016.71 ± 1.693.81 ± 1.23<0.05
0.15.0 ± 1.040.62 ± 0.15<0.001

Dissociation between PRA Suppression and Hemodynamic Response

An interesting phenomenon observed in clinical studies of this compound is the dissociation between the suppression of PRA and the subsequent hemodynamic response. Doses of this compound below 0.1 mg/kg, despite causing marked suppression of PRA, induced little to no hemodynamic response in both normotensive and hypertensive volunteers mims.comguidetopharmacology.orguni.lu. This suggests that while PRA is significantly inhibited at lower doses, a more substantial dose is required to elicit a clear blood pressure reduction uni.lu. The exact reasons for this observed dissociation remain unexplained mims.com. It has been postulated that plasma renin suppression may not fully reflect the activity of tissue renin, and questions have been raised regarding the use of PRA as a sole marker for in vivo renin-angiotensin system activity uni.lu.

Impact on Prorenin and Active Renin Levels

In contrast to the observed suppression of PRA and angiotensin II, direct measurements of active and total renin levels using monoclonal antibodies revealed a dose-related increase in response to renin inhibition by this compound nih.govguidetopharmacology.org. This increase in active and total renin levels is considered a compensatory feedback mechanism by the body in response to the inhibition of renin's enzymatic activity.

Hemodynamic Outcomes in Human Studies

Antihypertensive Efficacy in Essential Hypertension

This compound has demonstrated antihypertensive efficacy in human studies, particularly in patients with essential hypertension. At doses of 0.3 mg/kg and 1.2 mg/kg, this compound produced significant and dose-related decreases in both systolic and diastolic blood pressure mims.com. The antihypertensive effect was further enhanced when patients were pretreated with hydrochlorothiazide (B1673439), a diuretic mims.com.

In a study involving 32 inpatients with essential hypertension, sustained antihypertensive activity was observed for 12 hours or more with both the 0.3 mg/kg four times daily (q.i.d.) and 1.2 mg/kg once daily (quotid.) regimens over a one-week treatment period uni.lu. Despite the notable reductions in mean systolic and diastolic blood pressure, mean pulse rates remained largely unchanged, suggesting that the blood pressure lowering effect was not accompanied by reflex tachycardia uni.lu. In normotensive subjects, higher doses of this compound led to a slight decrease in blood pressure without affecting heart rate nih.govguidetopharmacology.org. Furthermore, in normal men on a low-salt diet, diastolic and mean blood pressure showed modest but significant reductions (p<0.05), though these responses were limited when subjects were on a high-salt diet.

Systolic and Diastolic Blood Pressure Reductions

Clinical trials have provided specific data on the reduction in systolic and diastolic blood pressures. In the aforementioned 1-week study of hypertensive patients, the 0.3 mg/kg q.i.d. and 1.2 mg/kg quotid. This compound regimens resulted in statistically significant reductions (p<0.05) in both systolic and diastolic blood pressures uni.lu. For the 1.2 mg/kg regimen, sustained and statistically significant reductions in average hourly systolic blood pressure were maintained for at least 14 hours on day 8 of treatment uni.lu.

Table 2: Antihypertensive Efficacy of this compound in Essential Hypertension (Selected Regimens)

This compound Regimen (Intravenous)Blood Pressure ReductionDuration of Antihypertensive ActivityPulse Rate Impact
0.3 mg/kg q.i.d.Significant reductions in SBP and DBP (p<0.05) uni.lu≥12 hours uni.luEssentially unchanged uni.lu
1.2 mg/kg quotid.Significant reductions in SBP and DBP (p<0.05) uni.lu≥12 hours, with sustained SBP reduction for ≥14 hours on Day 8 uni.luEssentially unchanged uni.lu
Sustained Antihypertensive Activity without Tachyphylaxis

Studies in patients with essential hypertension have demonstrated that this compound produces statistically significant reductions in both systolic and diastolic blood pressures. For instance, dosage regimens of 0.3 mg/kg four times daily (q.i.d.) and 1.2 mg/kg once daily (quotid.) resulted in clear evidence of persistent antihypertensive activity for 12 hours or more when compared to placebo. ebi.ac.ukwikipedia.orgnih.gov Despite these notable reductions in blood pressure, mean pulse rates remained largely unchanged. ebi.ac.ukwikipedia.org Importantly, prolonged reduction in blood pressure was observed without evidence of tachyphylaxis after one week of treatment, suggesting that renin inhibitors like this compound could be valuable therapeutic agents for hypertension. ebi.ac.ukwikipedia.orgnih.govuni.luciteab.com This sustained pharmacological activity is observed despite this compound's relatively short elimination phase plasma half-life, which is estimated at approximately 1.6 hours. uni.lunih.gov

Effects in Chronic Congestive Heart Failure Patients

This compound, a primate-selective dipeptide renin inhibitor, has been studied for its hemodynamic benefits in patients with chronic congestive heart failure (CHF). citeab.com The acute intravenous administration of this compound (1.0 mg/kg) in a cohort of 9 patients with chronic CHF led to a series of favorable hemodynamic alterations. citeab.com

Acute intravenous administration of this compound at a dose of 1.0 mg/kg significantly increased both cardiac index and stroke volume index in patients with chronic CHF. citeab.comfishersci.se The cardiac index rose from a baseline of 2.0 ± 0.3 liter/min/m² to 2.3 ± 0.1 liter/min/m², while the stroke volume index increased from 26 ± 3 ml/m² to 34 ± 4 ml/m². citeab.com These changes were statistically significant (p < 0.01 to 0.05). citeab.com

Table 1: Cardiac Index and Stroke Volume Index Alterations in CHF Patients Following this compound Administration

ParameterBaseline (Mean ± SD)Post-Enalkiren (Mean ± SD)Statistical Significance (p-value)
Cardiac Index (L/min/m²)2.0 ± 0.32.3 ± 0.1< 0.01 to 0.05
Stroke Volume Index (ml/m²)26 ± 334 ± 4< 0.01 to 0.05

In addition to improving cardiac output parameters, this compound administration also led to significant reductions in left ventricular filling pressure and systemic vascular resistance in chronic CHF patients. citeab.comfishersci.se Left ventricular filling pressure decreased from 31 ± 3 mm Hg to 25 ± 3 mm Hg. citeab.com Systemic vascular resistance saw a substantial reduction, dropping from 2,199 ± 594 dynes·s·cm⁻⁵ to 1,339 ± 230 dynes·s·cm⁻⁵. citeab.com Furthermore, mean right atrial pressure decreased from 15 ± 1 mm Hg to 13 ± 2 mm Hg, and heart rate was reduced from 78 ± 5 beats/min to 72 ± 6 beats/min. citeab.com All these changes were statistically significant (p < 0.01 to 0.05). citeab.com

Table 2: Hemodynamic Changes in CHF Patients Following this compound Administration

ParameterBaseline (Mean ± SD)Post-Enalkiren (Mean ± SD)Statistical Significance (p-value)
Left Ventricular Filling Pressure (mm Hg)31 ± 325 ± 3< 0.01 to 0.05
Systemic Vascular Resistance (dynes·s·cm⁻⁵)2,199 ± 5941,339 ± 230< 0.01 to 0.05
Mean Right Atrial Pressure (mm Hg)15 ± 113 ± 2< 0.01 to 0.05
Heart Rate (beats/min)78 ± 572 ± 6< 0.01 to 0.05

Renal Hemodynamic and Humoral Responses

Studies assessing the renal vascular responses to this compound, a selective renin inhibitor, have provided insights into its impact on renal hemodynamics and humoral factors.

Impact on Renal Plasma Flow and Intrarenal Angiotensin II Formation

This compound infusion has been shown to significantly increase renal plasma flow (RPF). Notably, a significant increase in RPF was observed at doses of 64 µg/kg/90 min, with maximal responses occurring at 256-512 µg/kg/min. Concurrently, significant decreases in plasma immunoreactive angiotensin II (Ang II) and aldosterone (B195564) concentrations were noted at doses of 128 µg/kg/90 min.

A key finding from these studies is the observed discordance between the time course of this compound's effect on RPF and its influence on the renin-angiotensin system in the plasma compartment. While plasma this compound concentration consistently fell after discontinuation of the infusion, RPF did not begin to fall; in fact, in a significant number of studies (26 out of 31), RPF either remained at peak levels or continued to rise. Conversely, plasma Ang II concentration, which had reached nadir levels during this compound administration, consistently rose during the recovery period. This sustained renal vascular activity of the renin inhibitor, despite waning plasma drug levels, provides strong evidence for an action at the tissue level and underscores the biological influence of intrarenal Ang II formation in humans. The renal vasodilator response observed with this compound appeared to substantially exceed responses reported for angiotensin-converting enzyme (ACE) inhibition, potentially indicating a critical and relatively inaccessible intrarenal site of action.

Evidence for Extra-Plasma Compartment Drug Action

The sustained renal vascular effects of this compound, in stark contrast to the diminishing this compound concentration and activity in the plasma compartment after discontinuation, strongly suggest that the drug exerts a significant portion of its action outside the plasma compartment, at the tissue level. The continued influence of this compound on RPF, even as plasma Ang II concentrations began to rise, supports the hypothesis that this compound-induced interruption of local, intrarenal formation of Ang II is responsible for these prolonged effects. This phenomenon aligns with the concept of an "effect compartment" in pharmacodynamics, where drug concentration at the site of action may decline more slowly or have a more prolonged effect than plasma concentrations alone would suggest.

Racial Differences in Renal Vascular Responsiveness to this compound

Studies investigating the renal vascular responsiveness to this compound revealed distinct racial differences, particularly between white and black subjects. fishersci.se While the increase in renal plasma flow (RPF) during this compound administration was largely identical in both black and white individuals, accompanied by a similar reduction in plasma Ang II, the post-infusion period showed a striking divergence. fishersci.se This initial similarity suggested that the contribution of circulating Ang II to the maintenance of renal vascular tone was comparable in both groups. fishersci.se

However, after the discontinuation of this compound, as drug levels declined and plasma Ang II concentrations rose, RPF in black subjects tended to fall back towards baseline. fishersci.se A statistically significant difference was observed in post-infusion RPF changes: RPF decreased in 6 out of 9 studies in black subjects, whereas it fell in only 5 out of 31 studies in white subjects (P<.01). fishersci.se This unanticipated racial difference in post-infusion RPF changes was statistically significant (Wilcoxon rank sum test, P≈.036). fishersci.se The discordance between renal hemodynamics and plasma Ang II levels was consistent across both racial groups when analyzed together, indicating a sustained renal vascular action of the renin inhibitor even as its effects in the plasma compartment were diminishing. fishersci.se This suggests a potential action at the tissue level and highlights the biological influence of intrarenal Ang II formation in humans. fishersci.se

These findings suggest the possibility that intrarenal Ang II might be regulated differently or possess distinct functional significance in black individuals compared to white individuals. fishersci.se Previous research has also documented lower renal blood flow and increased renal vascular resistance in black hypertensive patients compared to their white counterparts. fishersci.se Such observations may contribute to a better understanding of the clinical profiles associated with black hypertension, including the higher prevalence of low-renin hypertension, the comparatively lesser antihypertensive efficacy of angiotensin-converting enzyme (ACE) inhibitors, and an increased susceptibility to developing end-stage renal disease as a complication of diabetes or hypertension in this population. fishersci.se

Table 1: Renal Plasma Flow (RPF) Changes Post-Enalkiren Discontinuation by Race

RaceNumber of StudiesRPF Fell Post-InfusionRPF Did Not Fall Post-InfusionStatistical Significance (P-value)
Black963≈0.036 (Wilcoxon rank sum test)
White31526

Table 2: Time Course Discordance of Plasma Angiotensin II and Renal Plasma Flow

ParameterStatistical Significance (P-value)
All Subjects Combined (Plasma Ang II vs. RPF)<0.0005 (χ²=24.7)

Pharmacokinetic Pharmacodynamic Modeling of Enalkiren

Characterization of Enalkiren's Plasma Elimination Profile

The pharmacokinetic profile of this compound in humans has been characterized, primarily following intravenous administration. Its disposition is best described by a two-compartment model, indicating distinct distribution and elimination phases ahajournals.orgnih.gov.

The initial disappearance of this compound from plasma, primarily reflecting its rapid distribution into tissues, is swift. The mean half-life for this rapid distribution phase was determined to be 15 ± 6 minutes ahajournals.org. Following distribution, the drug undergoes an elimination phase. The mean elimination half-life, calculated from the terminal portion of the plasma concentration curve, was consistently reported as 1.60 ± 0.43 hours ahajournals.orgnih.govnih.govdrugbank.com.

Estimates for the relative volume of distribution of the central compartment averaged 0.044 ± 0.003 L/kg ahajournals.org. The area under the plasma concentration-time curve (AUC) values averaged 2,491 ± 609 (ng • hr)/ml ahajournals.org. Plasma concentrations of this compound were observed to fall progressively after discontinuation of administration, with drug levels generally less than half of their peak value within 90 minutes post-infusion ahajournals.org. Despite its relatively short plasma elimination half-life, clinical observations indicated a prolonged duration of its pharmacologic activity nih.govdrugbank.com. Early development efforts for renin inhibitors, including this compound, faced challenges due to poor oral bioavailability and rapid clearance, which contributed to the termination of their clinical development radcliffecardiology.comwikipedia.org.

Table 1: Key Pharmacokinetic Parameters of this compound (Intravenous Administration)

ParameterMean Value (± SEM)UnitReference
Rapid Distribution Phase Half-Life15 ± 6minutes ahajournals.org
Elimination Half-Life (Terminal)1.60 ± 0.43hours ahajournals.orgnih.govnih.gov
Relative Volume of Distribution (Central)0.044 ± 0.003L/kg ahajournals.org
Area Under the Curve (AUC)2,491 ± 609(ng • hr)/ml ahajournals.org

Integration of Plasma Drug Levels with Hemodynamic Effects

This compound exerts its pharmacodynamic effects by inhibiting renin, thereby reducing the formation of angiotensin I (Ang I) and subsequently angiotensin II (Ang II), key components of the RAS nih.govnih.govdrugbank.com.

Inhibition of plasma renin activity (PRA) was observed to be maximal approximately 5 minutes after this compound administration and persisted for up to 90 minutes following doses of 0.03 and 0.1 mg/kg nih.govresearchgate.net. A strong correlation (r = 0.81, p < 0.001) was observed between plasma renin activity and plasma angiotensin II levels, demonstrating the direct impact of renin inhibition on downstream RAS components nih.govresearchgate.net. Conversely, direct measurements of active and total renin by monoclonal antibodies showed a dose-related increase, indicating a compensatory feedback mechanism in response to renin inhibition nih.govresearchgate.net.

While this compound markedly suppressed PRA and Ang II, lower doses (less than 0.1 mg/kg) induced minimal hemodynamic responses in both normotensive and hypertensive volunteers nih.govdrugbank.com. However, at higher doses (0.3 and 1.2 mg/kg), this compound produced significant, dose-related decreases in systolic and diastolic blood pressure in hypertensive patients nih.govdrugbank.com. This blood pressure lowering effect was further enhanced by pretreatment with hydrochlorothiazide (B1673439) nih.govdrugbank.com.

A notable finding in the pharmacodynamic studies of this compound was the observation of prolonged pharmacologic activity on PRA and blood pressure, despite its relatively short plasma elimination half-life of 1.6 hours nih.govdrugbank.com. This dissociation suggests that the drug's effects may not solely be dependent on its circulating plasma concentrations. Further research indicated sustained renal vascular activity of this compound, even as its plasma concentration waned. This finding provides strong evidence for a local action at the tissue level, particularly within the kidney, influencing intrarenal angiotensin II formation and thereby contributing to its sustained hemodynamic effects ahajournals.org. In a study involving patients with post-surgical oliguria, this compound infusion led to a progressive fall in blood pressure, a reduction in systemic vascular resistance, maintenance of cardiac output, and an increase in effective renal plasma flow, alongside the expected inhibition of PRA, angiotensin II, and aldosterone (B195564) concentrations nih.gov.

Table 2: Correlation Between Plasma Renin Activity and Angiotensin II Levels

Parameter CorrelationCorrelation Coefficient (r)Number of Observations (n)P-valueReference
PRA vs. Plasma Ang II0.8128< 0.001 nih.govresearchgate.net

Development of Pharmacokinetic-Pharmacodynamic Models in Clinical Populations

The foundational data for developing pharmacokinetic-pharmacodynamic (PK/PD) models for this compound in clinical populations stem from detailed studies characterizing its plasma elimination and its dose-dependent effects on the renin-angiotensin system and hemodynamic parameters. The concentration profile of this compound was successfully described using a two-compartment model, employing nonlinear regression software ahajournals.org. Pharmacokinetic parameters, including half-lives, volume of distribution, and AUC, were derived from plasma drug concentrations collected over several hours in clinical subjects ahajournals.orgnih.govresearchgate.net.

The observed prolonged pharmacologic activity of this compound on plasma renin activity and blood pressure, despite its relatively short plasma elimination half-life, highlighted a complex exposure-response relationship that necessitates sophisticated PK/PD modeling nih.govdrugbank.com. This phenomenon, where the duration of effect outlasts the presence of significant plasma drug levels, suggests potential tissue binding, target-site kinetics, or indirect mechanisms that are not directly reflected by plasma concentrations alone. For instance, evidence points to local action, particularly in the kidney, influencing intrarenal angiotensin II formation, which contributes to sustained renal vascular effects independent of waning plasma concentrations ahajournals.org.

While specific, fully developed PK/PD models for this compound in clinical populations, beyond the compartmental pharmacokinetic description, are not extensively detailed in the provided literature as complete published models (e.g., with specific equations or simulations), the comprehensive collection of clinical data on plasma drug levels, PRA suppression, angiotensin II reduction, and blood pressure changes in normal volunteers and hypertensive patients forms the essential basis for constructing such models ahajournals.orgnih.govnih.govahajournals.orgnih.gov. These data are critical for understanding concentration-effect relationships, assessing dose requirements, and characterizing variability in drug response within clinical settings allucent.comsimulations-plus.comcatapult.org.uk. The "unexplained phenomena" of dissociation between PRA suppression and blood pressure response, despite complete PRA suppression, further underscores the need for integrated PK/PD modeling to fully elucidate this compound's therapeutic profile nih.govdrugbank.com.

Structure Activity Relationship Sar Research and Chemical Synthesis Considerations

Early Structure-Activity Relationship Studies of Dipeptide Renin Inhibitors

Enalkiren is classified as a synthetic dipeptide renin inhibitor, representing an early generation of compounds designed to block the renin-angiotensin system uni.lunih.gov. Initial renin inhibitors, including this compound, were developed as peptide analogues of angiotensinogen (B3276523), the natural substrate of renin. Their mechanism of action involved competitively displacing angiotensinogen from the active site of the renin enzyme ebi.ac.ukebi.ac.uk.

Despite demonstrating effectiveness in inhibiting renin activity and lowering blood pressure when administered intravenously in both primates and humans, these early peptide inhibitors, including this compound, were characterized by significant limitations uni.lunih.gov. These drawbacks included low efficacy, very poor oral bioavailability, a short duration of action, and high manufacturing costs ebi.ac.ukwikipedia.orgebi.ac.uk. Early SAR studies focused on understanding how structural modifications to these peptide analogues could enhance their stability and biological activity, particularly by exploring novel replacements for the Leu-Val dipeptide sequence, which is the cleavage site in angiotensinogen nih.govebi.ac.uk. The rational design was often predicated on the notion that a substantial portion of renin's subsites needed to be occupied to achieve adequate inhibitor specificity and affinity ebi.ac.uk.

Rational Design Strategies for Enhanced Inhibitory Potency

The development of this compound involved rational design principles, aiming to create a potent renin inhibitor. It was considered a "novel, dipeptide renin inhibitor" at its time uni.lunih.govwikipedia.org. The design strategies for compounds like this compound, Remikiren (B162721), and Zankiren (B1683623) focused on refining their structures to improve specificity, potency, and stability ebi.ac.uk.

Computational methods, such as molecular modeling and crystallographic structure analysis, played an increasing role in the design of renin inhibitors, though these techniques became more prominent in the development of later generations of inhibitors, such as Aliskiren, which sought to move away from the extended peptide-like backbone for better pharmacokinetic properties wikipedia.orgctdbase.org. For this compound, studies investigated its binding mechanism with renin, suggesting that its inhibitory action involved extensive hydrogen bonding and favorable van der Waals interactions within the enzyme's active site ebi.ac.uk. Research into similar series of renin inhibitors indicated that optimal in vitro potency was achieved with specific structural features, such as the incorporation of benzyl (B1604629) and butyl groups at the C(4) and C(2) carbon positions, respectively, and a 4-(1,3-dioxabutyl)piperidine amide at the N-terminus. This suggested that the 1,3-dioxabutyl group might engage in hydrogen bonding interactions within the S4 domain of renin guidetomalariapharmacology.org.

Modifications to Improve Pharmacological Properties

A significant hurdle for early peptide renin inhibitors, including this compound, was their unfavorable pharmacokinetic profile, primarily characterized by poor oral absorption and rapid systemic clearance ebi.ac.uknih.govwikipedia.orgebi.ac.uk. To address these issues, various chemical modifications were explored.

Comparative SAR Analysis with Other Renin Inhibitors

This compound is frequently compared with other early peptide or peptidomimetic renin inhibitors like Remikiren and Zankiren, as they shared similar structural characteristics and pharmacological limitations ebi.ac.ukwikipedia.orgebi.ac.ukwikipedia.org. The development of direct renin inhibitors progressed significantly beyond these early compounds.

A notable advancement was the discovery of Aliskiren, a later-generation non-peptide renin inhibitor, which demonstrated considerably higher potency. For instance, Aliskiren exhibited an IC50 of 0.6 nM for in vitro inhibition of human renin in plasma, whereas this compound's IC50 was 14 nM wikipedia.org. This substantial improvement in potency, coupled with enhanced pharmacokinetic properties such as oral bioavailability, became a primary objective in the subsequent development of renin inhibitors wikipedia.orgwikipedia.org. The shift from peptide analogues to non-peptide inhibitors like Aliskiren was fundamentally driven by the need to overcome the poor oral bioavailability and short half-life that plagued earlier compounds such as this compound ebi.ac.ukwikipedia.org.

Studies involving this compound in humans demonstrated a dose-dependent reduction in plasma renin activity and angiotensin II levels, alongside an increase in renal plasma flow uni.lu. Interestingly, while it was initially hypothesized that renin inhibitors like this compound would induce a smaller renal vascular response compared to ACE inhibitors, this compound surprisingly led to a greater increase in renal plasma flow in some human studies uni.lu.

Table 1: Comparative In Vitro Renin Inhibitory Potency

CompoundIC50 for Human Renin in Plasma (nM)Reference
This compound14 wikipedia.org
Remikiren0.8 wikipedia.org
Zankiren1 wikipedia.org
Aliskiren0.6 wikipedia.org

Challenges and Future Directions for Renin Inhibition Research Inspired by Enalkiren

Limitations Encountered in Enalkiren's Clinical Development

This compound, a pioneering synthetic renin inhibitor and a peptide analogue of angiotensinogen (B3276523), faced significant limitations that ultimately hindered its widespread clinical adoption. tg.org.auwikipedia.org

Bioavailability and Pharmacokinetic Challenges

A primary obstacle for this compound was its poor oral bioavailability. Early renin inhibitors, including this compound and Remikiren (B162721), exhibited very low oral bioavailability, often less than 2%, due to poor absorption from the gastrointestinal tract and rapid metabolism. tg.org.auwikipedia.orgnih.govpatsnap.comredalyc.orgnih.govnih.gov Studies in monkeys and rats showed low absorption and rapid clearance after oral or intraduodenal administration. researchgate.net Even with intratracheal administration in dogs, this compound showed approximately 50% bioavailability, but rapid clearance remained an issue, with a mean elimination half-life of 1.60 ± 0.43 hours in humans. researchgate.netahajournals.org This limited systemic exposure and short duration of action necessitated frequent dosing, which is often impractical for chronic conditions like hypertension. nih.govnih.govnih.gov

Efficacy and Hemodynamic Response Variability

Despite its potent in vitro renin inhibition, this compound's clinical efficacy in lowering blood pressure was often limited and variable. wikipedia.orgnih.gov While intravenous administration of this compound in sodium-depleted monkeys resulted in sustained hypotension and a decrease in plasma renin activity (PRA) and angiotensin II (Ang II) levels, the blood pressure drop was not consistently profound or prolonged. researchgate.net In human studies, intravenous this compound led to dose-dependent reductions in PRA and Ang II, with maximal inhibition observed within minutes. researchgate.netahajournals.org However, the blood pressure reduction tended to be slight with higher intravenous doses, although some regimens showed statistically significant reductions in systolic and diastolic blood pressures that persisted for 12 hours or more with repeated intravenous infusions. researchgate.netahajournals.orgahajournals.org The variability in hemodynamic response and the challenge of achieving sustained blood pressure control with an orally administered form contributed to its limited clinical utility. wikipedia.org

Lessons Learned from this compound for Subsequent Renin Inhibitor Development

The experiences with this compound and other early peptide-analogue renin inhibitors provided critical insights that shaped the development of subsequent DRIs. The primary lesson was the imperative for improved pharmacokinetic properties, particularly oral bioavailability and a longer half-life, to enable practical once-daily dosing. tg.org.aunih.govpatsnap.comnih.govecrjournal.com This led to a shift from peptide analogues to non-peptide, low-molecular-weight inhibitors. nih.govecrjournal.com

The development of Aliskiren, the first orally effective DRI to be marketed, directly benefited from these lessons. tg.org.aupatsnap.comnih.govecrjournal.comnih.govjacc.orgtandfonline.comrsc.orgnih.govlongdom.org Aliskiren was designed using a structure-based drug design approach, combining molecular modeling and X-ray crystallography of renin's active site, to overcome the limitations of its predecessors. nih.govpatsnap.comnih.govecrjournal.comjacc.orgrsc.org Although Aliskiren still has relatively low oral bioavailability (around 2.5-5%), it exhibits high specificity and affinity for human renin and a long half-life, making it suitable for once-daily administration. tg.org.aunih.govecrjournal.comnih.govnih.govpsu.edu The pursuit of more potent, specific, and stable compounds with better absorption and slower metabolism became the focus, moving away from the challenges encountered with this compound. wikipedia.orgnih.gov

Current Perspectives on Direct Renin Inhibition in Cardiovascular Medicine

Direct renin inhibition holds the theoretical advantage of blocking the RAAS at its rate-limiting step, thereby preventing the formation of both angiotensin I and angiotensin II and potentially offering a more complete blockade than ACE inhibitors or ARBs, which can lead to compensatory increases in renin activity. ecrjournal.comnih.govtandfonline.comnih.govlongdom.orgresearchgate.netnih.govnih.gov

Aliskiren, as the only currently approved oral DRI, has demonstrated efficacy in lowering blood pressure as monotherapy and in combination with other antihypertensive agents, including thiazide diuretics, ACE inhibitors, ARBs, and calcium channel blockers. tg.org.auredalyc.orgecrjournal.comnih.govjacc.orgtandfonline.comnih.govlongdom.orgpsu.edunih.govnih.govecrjournal.com Its blood pressure-lowering effect is comparable to that of other established antihypertensive drug classes. tg.org.auredalyc.orgnih.govjacc.org

Beyond blood pressure reduction, direct renin inhibition has been investigated for its potential to provide end-organ protection. Aliskiren has shown promise in reducing cardiac hypertrophy and proteinuria in animal models and early clinical trials. tg.org.auredalyc.orgecrjournal.comtandfonline.comnih.govresearchgate.netecrjournal.comahajournals.org For instance, studies have indicated that Aliskiren can improve adipocyte hypertrophy and dysregulation in rats and reduce proteinuria in diabetic and hypertensive patients when added to an ARB. tandfonline.comportlandpress.com The ability of DRIs to reduce plasma renin activity (PRA) is considered a key advantage, as elevated PRA has been linked to an increased risk of cardiovascular events. nih.govnih.gov

However, the enthusiasm for DRIs has been tempered by findings from large outcome trials, such as the ALTITUDE study, which led to the termination of dual RAAS blockade with Aliskiren in diabetic patients with renal impairment due to an increased incidence of adverse events. nih.govlongdom.orgresearchgate.net This highlights the complexity of RAAS modulation and the need for careful consideration of combination therapies.

Unanswered Questions and Areas for Further Academic Inquiry in Renin System Modulation

Despite advancements, several unanswered questions and areas for further academic inquiry remain in the field of renin system modulation, particularly in light of the experiences with this compound and subsequent DRIs:

Role of Renin Receptor Binding: The discovery of the (pro)renin receptor suggests a role for renin and prorenin beyond their enzymatic activity, potentially contributing to profibrotic effects and intracellular signaling. tg.org.aunih.govjacc.orgresearchgate.netjst.go.jp The full implications of DRIs on receptor-bound renin and prorenin, and whether the reactive increase in plasma renin concentration observed with DRIs has any long-term deleterious effects, remain a subject of active investigation. nih.govjacc.orgnih.govjst.go.jpjci.org

Optimal RAAS Blockade Strategies: While DRIs offer a more complete suppression of the RAAS by reducing PRA, it is not fully understood whether this translates into superior clinical outcomes compared to ACE inhibitors or ARBs, or if it provides additional benefits in specific patient populations. nih.govtandfonline.comnih.gov Further research is needed to determine if a more complete RAAS blockade truly offers greater protection from hypertensive complications and improved target organ protection for a given blood pressure reduction. nih.gov

Predictors of Response and Non-Response: The variability in hemodynamic response observed with early DRIs like this compound, and to some extent with Aliskiren, underscores the need to identify biomarkers or patient characteristics that predict a favorable response to direct renin inhibition. redalyc.orgjst.go.jp This could help in personalizing treatment strategies.

Long-term Efficacy and Safety in Diverse Populations: Large, long-term randomized controlled trials are still needed to definitively assess the effects of DRIs as monotherapy on mortality and morbidity, and to compare their long-term efficacy and safety against other antihypertensive drug classes in diverse patient populations, including those with specific comorbidities. tg.org.aunih.govnih.govjacc.orgresearchgate.netnih.govecrjournal.comnih.govdiabetesincontrol.com

Tissue-Specific RAAS Modulation: The RAAS exists not only systemically but also as local tissue-specific systems in organs like the heart, kidney, adipose tissue, and skeletal muscle. nih.govportlandpress.comnih.gov The extent to which DRIs effectively modulate these local RAAS components and their impact on organ damage, independent of systemic blood pressure effects, warrants further exploration. nih.govecrjournal.comahajournals.orgportlandpress.com

Interaction with Other Physiological Systems: The renin-angiotensin system interacts with various other physiological systems, including the immune system and dopaminergic neurotransmission. portlandpress.comwjgnet.comfrontiersin.orgmdpi.com Further academic inquiry is needed to understand the complex interplay between DRIs and these systems, and whether modulating them could offer additional therapeutic avenues or potential side effects. wjgnet.comfrontiersin.org

The journey of this compound highlighted the complexities of developing effective direct renin inhibitors. While subsequent compounds like Aliskiren demonstrated improved pharmacokinetic profiles, the full potential and precise role of direct renin inhibition within the broader landscape of cardiovascular medicine continue to be areas of active and essential academic inquiry.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Enalkiren in novel studies?

this compound synthesis requires meticulous documentation of reaction conditions, solvent systems, and purification steps. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential to confirm molecular identity and purity. Elemental analysis should complement these techniques to verify stoichiometry. When reporting, prioritize reproducibility by detailing procedural nuances (e.g., temperature gradients, catalyst ratios) and adhere to guidelines for primary data inclusion in manuscripts .

Q. How can computational models guide the initial evaluation of this compound’s binding affinity to target proteins?

Molecular docking and molecular dynamics (MD) simulations are critical for predicting this compound’s interactions with enzymes like COVID-19 3CLpro. Use tools like AutoDock Vina to identify global minimum binding modes and assess critical contacts (e.g., hydrogen bonds, π-π stacking). For free energy landscapes, the CHMC (Conformational Heat Map Calculation) protocol can map dissociation pathways and metastable states, as demonstrated in this compound’s interaction with 3CLpro .

Q. What statistical approaches ensure robustness in validating this compound’s in vitro bioactivity data?

Employ dose-response assays (e.g., IC₅₀ determination) with triplicate technical replicates and independent biological repeats. Use non-linear regression models (e.g., four-parameter logistic curve) to fit data, and apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare experimental groups. Report confidence intervals and effect sizes to mitigate Type I/II errors .

Advanced Research Questions

Q. How do contradictory findings in this compound’s binding kinetics across studies arise, and what analytical frameworks resolve them?

Discrepancies often stem from variations in assay conditions (e.g., ionic strength, co-solvents) or protein conformational states. To reconcile contradictions:

  • Perform meta-analyses of published binding free energy values, adjusting for methodological differences.
  • Use umbrella sampling or steered MD simulations to compare energy barriers under varying conditions . Example: this compound’s ΔG for 3CLpro binding differed by 1.88 kcal/mol between M1 and M1' states due to hydrogen bond dynamics with Glu166 and His172 .

Q. What strategies optimize the design of this compound derivatives for enhanced target selectivity?

  • Structural modification : Introduce substituents to exploit subpockets (e.g., S3/S4 regions in 3CLpro) while avoiding steric clashes (assessed via RosettaLigand).
  • Pharmacophore screening : Prioritize derivatives with >3 critical hydrogen bonds and hydrophobic complementarity.
  • Selectivity assays : Test against off-target proteases (e.g., renin) using fluorescence polarization or surface plasmon resonance .

Q. How can researchers address limitations in this compound’s pharmacokinetic (PK) profiling using advanced in silico-in vitro hybrids?

  • Physiologically based PK (PBPK) modeling : Integrate solubility, permeability (Caco-2 assays), and metabolic stability (microsomal incubation) data.
  • Machine learning : Train models on ADMET datasets to predict bioavailability and CYP450 inhibition risks .

Methodological Tables

Table 1: Key Binding Modes of this compound with COVID-19 3CLpro

Binding StateΔG (kcal/mol)Critical InteractionsStructural Implications
M1 (Global)-9.2H-bonds: Glu166 (2), His172; π-π stackingOptimal occupancy of S1/S2 pockets
M1' (Local)-7.3H-bonds: Glu166, His172; exposed His41Partial destabilization of active site
M4 (Dissociated)+4.86Single H-bond with Asn142 backboneFull exit from binding pocket

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalkiren
Reactant of Route 2
Enalkiren

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.